- Preparation of 5-chloro-N-[[[4-[6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]amino]carbonyl]-2-thiophenesulfonamide and its salts and polymorph forms as platelet ADP receptor inhibitors, World Intellectual Property Organization, , ,
Cas no 936501-00-7 (3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione)

936501-00-7 structure
Produktname:3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione
CAS-Nr.:936501-00-7
MF:C15H13FN4O2
MW:300.287726163864
MDL:MFCD13250189
CID:1981222
PubChem ID:24778121
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione
- 3-(4-AMINOPHENYL)-6-FLUORO-7-(METHYLAMINO)QUINAZOLINE-2,4(1H,3H)-DIONE
- SureCN195280
- CTK5H2757
- AG-H-82650
- 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione (ACI)
- 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- CSUGIYPBKRLZAN-UHFFFAOYSA-N
- 3-(4-aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1h, 3h)-dione
- 936501-00-7
- DTXSID20647279
- BCP24512
- CS-0432807
- DB-228342
- AS-81946
- AKOS015995468
- SCHEMBL195280
- MFCD13250189
- 3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione
-
- MDL: MFCD13250189
- Inchi: 1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22)
- InChI-Schlüssel: CSUGIYPBKRLZAN-UHFFFAOYSA-N
- Lächelt: O=C1N(C2C=CC(N)=CC=2)C(=O)C2C(=CC(=C(C=2)F)NC)N1
Berechnete Eigenschaften
- Genaue Masse: 300.10200
- Monoisotopenmasse: 300.10225383g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 453
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 87.5Ų
- XLogP3: 1.6
Experimentelle Eigenschaften
- PSA: 92.91000
- LogP: 2.09620
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Aaron | AR0062JU-250mg |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 98% | 250mg |
$9.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503477-25g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 98% | 25g |
¥4667.00 | 2024-04-24 | |
A2B Chem LLC | AC82142-5g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 97% | 5g |
$76.00 | 2024-07-18 | |
abcr | AB456927-5g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione; . |
936501-00-7 | 5g |
€219.00 | 2024-08-03 | ||
Ambeed | A265797-5g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 97% | 5g |
$104.0 | 2025-03-04 | |
Ambeed | A265797-250mg |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 97% | 250mg |
$9.0 | 2025-03-04 | |
Ambeed | A265797-1g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 97% | 1g |
$23.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1291596-1g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 98% | 1g |
$75 | 2024-06-07 | |
eNovation Chemicals LLC | Y1291596-5g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 98% | 5g |
$175 | 2025-02-27 | |
eNovation Chemicals LLC | Y1291596-10g |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |
936501-00-7 | 98% | 10g |
$230 | 2025-02-26 |
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 3 h, rt → 110 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 3 h, rt → 110 °C
Referenz
- Process for preparation of quinazolinylphenylthienylsulfonylureas., World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 2 h, pH 13, rt
1.2 Reagents: Ammonia Solvents: Water ; 2 h, pH 13, rt
Referenz
- Synthesis of elinogrelZhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 286-289,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Intravenous and oral dosing of a direct-acting and reversible P2Y12 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Ethanol , Dimethyl sulfoxide ; 15 min, 22 °C; 5 h, 105 - 115 °C
Referenz
- Combination antithrombotic therapy with a sulfonylurea compound acting as a platelet ADP receptor inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 3 h, rt → 110 °C
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Referenz
- Preparation of N-[4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-N'-(5-chlorothiophen-2-ylsulfonyl)urea salts, forms and methods related thereto, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 3 h, rt → 110 °C; 110 °C → rt
Referenz
- Preparation of [4-(6-halo-7-substituted-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-5-chloro-thiophen-2-yl-sulfonylureas as ADP receptor inhibitors for treatment of cardiovascular diseases, World Intellectual Property Organization, , ,
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Raw materials
- 3-(4-aminophenyl)-6,7-difluoro-1h-quinazoline-2,4-dione;hydrochloride
- Carbamic acid, N-[4-[6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]-, 1,1-dimethylethyl ester
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Preparation Products
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione Verwandte Literatur
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
5. Book reviews
936501-00-7 (3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1h-quinazoline-2,4-dione) Verwandte Produkte
- 1289385-67-6(Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester)
- 1804403-61-9(2,6-Bis(trifluoromethyl)-3-fluorobenzylamine)
- 1862467-07-9(1-[(4-methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine)
- 1705578-20-6(Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate)
- 212141-51-0(Vatalanib dihydrochloride)
- 92236-75-4(1-(4-fluorophenyl)-3-methylbut-2-en-1-one)
- 2034510-49-9(N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine)
- 2228693-66-9(2-(5-fluoropyridin-2-yl)-2-oxoacetic acid)
- 303150-06-3(N-(2-{4-3-Chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-2-oxoethoxy)urea)
- 2228565-11-3(2,2-dimethyl-3-(1,2,2,2-tetrafluoroethyl)cyclopropylmethanamine)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge
